molecular formula C7H6ClN B3253418 4-Chloro-3-vinylpyridine CAS No. 223573-95-3

4-Chloro-3-vinylpyridine

Cat. No.: B3253418
CAS No.: 223573-95-3
M. Wt: 139.58 g/mol
InChI Key: YDFKANAGZKTFRJ-UHFFFAOYSA-N
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Description

4-Chloro-3-vinylpyridine is an organic compound with the molecular formula C7H6ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by a vinyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine. The reaction mechanism involves the formation of a palladium-alkyne complex, followed by insertion into the pyridine ring to form the vinylpyridine derivative.

Another method involves the use of 4-chloropyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a solvent like tetrahydrofuran. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening and optimization techniques can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-vinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-chloro-3-formylpyridine or 4-chloro-3-carboxypyridine.

    Reduction: Formation of 4-chloro-3-ethylpyridine.

    Substitution: Formation of 4-amino-3-vinylpyridine or 4-thio-3-vinylpyridine.

Scientific Research Applications

4-Chloro-3-vinylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the preparation of polymers and copolymers with unique properties.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can be used as a ligand in coordination chemistry to form metal complexes with potential biological applications.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, including agrochemicals and dyes. It is also used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-vinylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects.

Comparison with Similar Compounds

4-Chloro-3-vinylpyridine can be compared with other similar compounds, such as:

    4-Chloropyridine: Lacks the vinyl group, making it less reactive in certain types of reactions.

    3-Vinylpyridine:

    4-Bromo-3-vinylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in the presence of both the chlorine atom and the vinyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-3-ethenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKANAGZKTFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyltriphenylphosphonium bromide (4.45 g, 12.5 mmol) was suspended in THF (25 mL) under dry nitrogen and treated with butyllithium (2.5 M in hexanes, 5 mL). After stirring the suspension for 30 minutes, 4-chloropyridine-3-carboxaldehyde (1.47 g, 10.4 mmol) was added. After 2 hours at ambient temperature, the reaction was diluted with hexanes, filtered, and evaporated. The material thus obtained was used directly without further purification or characterization.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
4.45 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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